

4-Cyclohexylcyclohexanol basic properties and structure

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Compound of Interest

Compound Name: 4-Cyclohexylcyclohexanol

CAS No.: 7335-11-7

Cat. No.: B3429244

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Technical Masterfile: 4-Cyclohexylcyclohexanol

Structure, Properties, and Application Protocols

Part 1: Executive Summary

4-Cyclohexylcyclohexanol (4-CCH) is a bicyclic secondary alcohol (CAS: 2433-14-9) that serves as a critical scaffold in the synthesis of liquid crystalline materials, dielectric anisotropic components, and high-performance polymers.^[1] Structurally, it consists of two cyclohexane rings linked at the C4 position, with a hydroxyl group at C1.

Its utility is defined by its stereochemistry.^[1] The molecule exists as two geometric isomers: cis and trans.^[1] The trans-isomer is thermodynamically more stable and possesses the linear, rod-like geometry essential for mesogenic (liquid crystal) behavior.^[1] This guide provides an in-depth analysis of its physicochemical properties, synthesis pathways, and separation protocols, emphasizing the isolation of the high-value trans-isomer.^[1]

Part 2: Molecular Architecture & Stereochemistry^[1]

The stereochemical configuration of 4-CCH is the primary determinant of its physical properties and reactivity.[1]

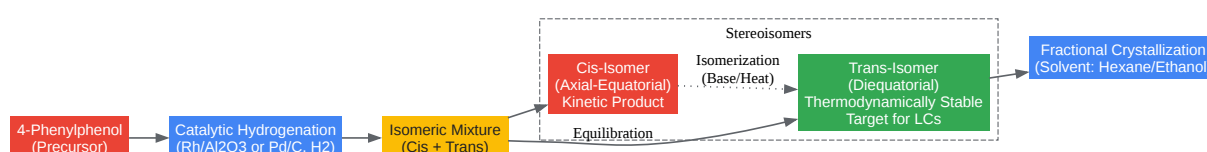
Conformational Analysis

The molecule adopts a chair conformation for both cyclohexane rings.[1][2]

- **Trans-Isomer (Diequatorial):** Both the hydroxyl group at C1 and the cyclohexyl substituent at C4 occupy equatorial positions.[1] This configuration minimizes 1,3-diaxial interactions, making it the thermodynamically preferred state (approx. 2-3 kcal/mol more stable than the cis-isomer).[1] It exhibits a higher melting point and lower solubility, facilitating purification.[1]
- **Cis-Isomer (Axial-Equatorial):** One substituent is axial while the other is equatorial.[1] Typically, the bulky cyclohexyl group remains equatorial to minimize steric strain, forcing the hydroxyl group into the axial position. This reduces structural linearity, making it unsuitable for liquid crystal applications.[1]

DOT Visualization: Stereochemical & Synthesis Logic

The following diagram illustrates the structural relationship and the synthesis flow from the aromatic precursor.



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Figure 1: Synthesis workflow and stereochemical relationship between cis and trans isomers of 4-cyclohexylcyclohexanol.

Part 3: Physicochemical Profile[1]

The following data aggregates experimental values for the commercially available mixture and specific isomer characteristics where isolated.

Property	Value / Description	Context
CAS Number	2433-14-9	General mixture
Molecular Formula	C ₁₂ H ₂₂ O	MW: 182.30 g/mol
Appearance	White crystalline solid	Waxy texture (mixture)
Melting Point	94 – 98 °C	Commercial mixture (trans-rich) [1]
Boiling Point	284 °C (at 760 mmHg)	High BP due to H-bonding
Density	0.993 g/cm ³	Predicted value
Solubility	Soluble: Ethanol, DCM, Toluene Insoluble: Water	Lipophilic character
Flash Point	~118 °C	Combustible solid
pKa	~15.3	Typical secondary alcohol

Note on Isomer Properties: The pure trans-isomer typically exhibits a melting point significantly higher than the mixture (often >100°C depending on purity), while the cis-isomer melts at lower temperatures due to less efficient crystal packing.[1]

Part 4: Synthesis & Purification Protocols

Catalytic Hydrogenation Protocol

Objective: Convert 4-phenylphenol to **4-cyclohexylcyclohexanol**. Mechanism: Heterogeneous catalytic reduction of the aromatic ring.[1]

Reagents & Equipment:

- Substrate: 4-Phenylphenol (or 4-Cyclohexylphenol).[1]

- Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C).[1] Rhodium is preferred for lower temperature operations and preventing hydrogenolysis.[1]
- Solvent: Isopropyl alcohol or Cyclohexane.[1]
- Hydrogen Source: H₂ gas (High Pressure).[1]

Step-by-Step Methodology:

- Loading: Charge a high-pressure autoclave (e.g., Parr reactor) with 4-phenylphenol (0.5 mol) and solvent (300 mL). Add catalyst (2-5 wt% relative to substrate).[1]
- Purge: Seal reactor and purge with Nitrogen (3x) followed by Hydrogen (3x) to remove oxygen.[1]
- Reaction: Pressurize to 5.0–8.0 MPa (50-80 bar) H₂. Heat to 100–120°C.[1]
 - Expert Insight: Higher temperatures (>150°C) increase the rate but may promote hydrogenolysis (cleavage of the C-O bond) or dehydration to the alkene.
- Monitoring: Monitor H₂ uptake. Reaction is complete when pressure stabilizes.[1]
- Workup: Cool to room temperature. Vent H₂. Filter the catalyst through a Celite pad.[1]
- Isolation: Concentrate the filtrate under reduced pressure to yield a white solid (mixture of cis/trans).[1]

Isomer Separation (Purification)

Objective: Isolate the trans-isomer (target for liquid crystals).

Protocol:

- Dissolution: Dissolve the crude mixture in hot Hexane or a Hexane/Ethanol (9:1) mixture. The cis-isomer is significantly more soluble in non-polar solvents than the trans-isomer due to its bent shape.[1]
- Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

- Filtration: The trans-isomer will precipitate as needle-like crystals.[1] Filter and wash with cold hexane.[1]
- Isomerization (Optional): The mother liquor (enriched in cis) can be treated with a base (e.g., Aluminum Isopropoxide) at reflux to equilibrate back to the thermodynamic trans-isomer, followed by recycling [2].[1]

Part 5: Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Differentiation of isomers relies on the coupling constants of the proton at C1 (H1).

- Trans-Isomer (OH equatorial, H1 axial):
 - H1 Signal: Appears as a triplet of triplets (tt) around 3.5 ppm.[1]
 - Coupling: Large coupling constant (Hz) due to diaxial coupling with H2/H6 axial protons, plus smaller equatorial couplings.[1]
- Cis-Isomer (OH axial, H1 equatorial):
 - H1 Signal: Appears as a narrow multiplet (quintet-like) around 3.9 ppm.[1]
 - Coupling: Small coupling constants (Hz) due to equatorial-axial/equatorial-equatorial interactions.[1]

Mass Spectrometry (MS)[1]

- Parent Ion: m/z 182
.[1]
- Fragmentation: Prominent peak at m/z 164
, characteristic of cyclohexanols undergoing dehydration.[1]

Part 6: Applications in Materials Science[1]

Liquid Crystals (LCs)

4-CCH is a fundamental building block for nematic liquid crystals.[1]

- Mechanism: The trans-cyclohexyl ring provides a rigid, saturated core with low optical anisotropy () and low viscosity compared to phenyl rings.[1]
- Function: When derivatized (e.g., alkylated at the 4'-position), it serves as a "core" that stabilizes the nematic phase while maintaining transparency in the UV region.
- Dielectric Anisotropy: Used in mixtures for Active Matrix LCDs (AM-LCDs) where high voltage holding ratios are required.[1]

Synthesis of Derivatives

The hydroxyl group at C1 allows for further functionalization:

- Esterification: Reaction with carboxylic acids to form ester-based LCs.[1]
- Etherification: Formation of alkyl ethers for stable solvents.[1]

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